molecular formula C18H18Br2O5 B15096856 Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- CAS No. 313505-86-1

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-

Katalognummer: B15096856
CAS-Nummer: 313505-86-1
Molekulargewicht: 474.1 g/mol
InChI-Schlüssel: RVLFCVGICLUQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is a complex organic compound with a unique structure characterized by multiple oxygen atoms and bromine substitutions. This compound is part of the larger family of crown ethers, which are known for their ability to form stable complexes with various cations due to their cyclic structure and multiple donor atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the cyclic structure. Bromination is achieved through the addition of bromine or bromine-containing reagents under specific conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to debrominated products.

Wissenschaftliche Forschungsanwendungen

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential interactions with biological molecules and its ability to form stable complexes with cations.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate certain molecules.

    Industry: Utilized in the development of new materials with specific properties, such as ion-selective membranes.

Wirkmechanismus

The mechanism by which Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- exerts its effects involves the formation of stable complexes with cations. The multiple oxygen atoms in the compound’s structure act as donor atoms, coordinating with cations and stabilizing them within the cyclic structure. This ability to form complexes is crucial for its applications in various fields, including chemistry and medicine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzo-18-crown-6: Another crown ether with a similar cyclic structure but different substitution pattern.

    Benzo-15-crown-5: A smaller crown ether with fewer oxygen atoms in the ring.

    Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A larger crown ether with additional oxygen atoms and a different ring size.

Uniqueness

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is unique due to its specific bromine substitutions and the number of oxygen atoms in its structure. These features contribute to its distinct chemical properties and its ability to form stable complexes with a variety of cations, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

313505-86-1

Molekularformel

C18H18Br2O5

Molekulargewicht

474.1 g/mol

IUPAC-Name

8,21-dibromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene

InChI

InChI=1S/C18H18Br2O5/c19-13-2-4-16-17(11-13)24-8-6-21-5-7-22-15-3-1-14(20)12-18(15)25-10-9-23-16/h1-4,11-12H,5-10H2

InChI-Schlüssel

RVLFCVGICLUQQX-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=C(C=C2)Br)OCCOC3=C(C=C(C=C3)Br)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.